molecular formula C26H21ClN2O4 B2377044 Methyl 2-((2-(4-chlorophenyl)-6-(3-methylbenzamido)quinolin-4-yl)oxy)acetate CAS No. 1358512-45-4

Methyl 2-((2-(4-chlorophenyl)-6-(3-methylbenzamido)quinolin-4-yl)oxy)acetate

Cat. No. B2377044
CAS RN: 1358512-45-4
M. Wt: 460.91
InChI Key: FFRPCWKPVKMWMG-UHFFFAOYSA-N
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Description

Methyl 2-((2-(4-chlorophenyl)-6-(3-methylbenzamido)quinolin-4-yl)oxy)acetate, also known as CQMA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CQMA belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Synthesis and Characterization

  • A study by Saeed, Abbas, Ibrar, and Bolte (2014) explored the synthesis of quinoline derivatives, including compounds related to Methyl 2-((2-(4-chlorophenyl)-6-(3-methylbenzamido)quinolin-4-yl)oxy)acetate. They focused on the development of thio/semicarbazide derivatives from carbohydrazides and characterized these compounds using spectroscopic techniques and elemental analyses (Saeed et al., 2014).

Corrosion Inhibition

  • Zarrouk et al. (2014) conducted a study on the application of quinoxaline derivatives, including those structurally similar to Methyl 2-((2-(4-chlorophenyl)-6-(3-methylbenzamido)quinolin-4-yl)oxy)acetate, as corrosion inhibitors for copper in nitric acid. The study involved quantum chemical calculations to establish a relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).

Antimicrobial and Mosquito Larvicidal Activity

  • Research by Rajanarendar et al. (2010) on a series of quinoline derivatives, including those related to the specified compound, revealed good antibacterial and antifungal activities against various strains. They also demonstrated mosquito larvicidal activity, showing the potential of these compounds in medical and environmental applications (Rajanarendar et al., 2010).

properties

IUPAC Name

methyl 2-[2-(4-chlorophenyl)-6-[(3-methylbenzoyl)amino]quinolin-4-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O4/c1-16-4-3-5-18(12-16)26(31)28-20-10-11-22-21(13-20)24(33-15-25(30)32-2)14-23(29-22)17-6-8-19(27)9-7-17/h3-14H,15H2,1-2H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRPCWKPVKMWMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N=C(C=C3OCC(=O)OC)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((2-(4-chlorophenyl)-6-(3-methylbenzamido)quinolin-4-yl)oxy)acetate

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